3-Bromo-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is used in the creation of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is C7H5BBrF3O3 . The molecular weight is 284.82 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-(trifluoromethoxy)phenylboronic acid are not available, similar compounds like 3-(Trifluoromethyl)phenylboronic acid have been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.82 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 15 .Scientific Research Applications
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: (Trifluoromethoxy)phenylboronic acids have been studied for their antibacterial properties . They were evaluated against Escherichia coli and Bacillus cereus .
- Methods of Application: The compounds were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
- Results: Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Trifluoromethoxyphenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .
- Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
- Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .
Synthesis of Multisubstituted Purines
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .
- Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
- Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .
Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
- Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
- Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Scientific Field: Organic Chemistry
- Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
- Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .
properties
IUPAC Name |
[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIQPQPZRLURMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674733 | |
Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
1072951-48-4 | |
Record name | B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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